molecular formula C15H12Cl2N2S B11077630 1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole

1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole

Cat. No.: B11077630
M. Wt: 323.2 g/mol
InChI Key: SZXFNLOXYXYFAZ-UHFFFAOYSA-N
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Description

1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole is a chemical compound with the following properties:

    Molecular Formula: C12H12Cl2N2O\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}C12​H12​Cl2​N2​O

    Molecular Weight: Approximately 271.14 g/mol

Preparation Methods

Synthetic Routes:

The synthetic routes for this compound involve the introduction of the cyclopropylmethyl and thiophenyl groups onto the benzimidazole core. Specific methods may vary, but a common approach includes cyclization reactions.

Reaction Conditions:

    Cyclopropylmethyl Group Introduction: The cyclopropylmethyl group can be introduced via cyclopropanation reactions using appropriate reagents.

    Thiophenyl Group Introduction: The thiophenyl group can be added through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or other synthetic methods.

Industrial Production:

Industrial-scale production methods may involve efficient and scalable synthetic routes to achieve high yields of the target compound.

Chemical Reactions Analysis

1-[(2,2-dichlorocyclopropyl)methyl]-2-(thiophen-2-yl)-1H-benzimidazole can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substitution reactions can occur at the chloro substituents. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember that this compound’s uniqueness lies in its specific combination of functional groups and potential applications

Properties

Molecular Formula

C15H12Cl2N2S

Molecular Weight

323.2 g/mol

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C15H12Cl2N2S/c16-15(17)8-10(15)9-19-12-5-2-1-4-11(12)18-14(19)13-6-3-7-20-13/h1-7,10H,8-9H2

InChI Key

SZXFNLOXYXYFAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2C4=CC=CS4

Origin of Product

United States

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